N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-methoxyphenyl acetamide moiety linked via a sulfanyl bridge to a 3-(2-methylpropyl)-4-oxo heterocyclic core. Its structure combines a sulfur-containing bicyclic system with an acetamide group, a design motif commonly associated with antimicrobial, anticancer, and enzyme-inhibitory activities . Synthesis typically involves nucleophilic substitution between a halogenated thieno-pyrimidine intermediate and a thiol-containing acetamide precursor, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12(2)10-22-18(24)17-14(8-9-26-17)21-19(22)27-11-16(23)20-13-6-4-5-7-15(13)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRWPHHRUIPGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1252816-63-9 |
| Molecular Formula | C₁₉H₂₁N₃O₃S₂ |
| Molecular Weight | 403.5 g/mol |
Antimicrobial Properties
Research indicates that derivatives of thienopyrimidine compounds exhibit notable antimicrobial activity. The presence of a thienopyrimidinone ring along with substituted amido or imino side chains is crucial for this activity. For instance, similar compounds have shown effective in vitro activity against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, several compounds demonstrated significant antibacterial and antimycobacterial properties. The minimum inhibitory concentrations (MIC) for these compounds were determined, revealing that many were effective at low concentrations .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the core structure can enhance biological activity. For example, the introduction of specific substituents at certain positions on the thienopyrimidine ring significantly influenced the antimicrobial potency. Compounds with methoxy groups at specific positions tended to exhibit enhanced activity against pathogenic bacteria .
Case Studies
- Antibacterial Activity : In a comparative study, compounds similar to this compound were tested against M. tuberculosis and other bacterial strains. The results indicated that specific structural modifications led to improved effectiveness against resistant strains .
- Toxicity Assessment : A hemolytic assay was conducted to evaluate the toxicity of the most potent derivatives. Most tested compounds exhibited non-toxic profiles up to a concentration of 200 µmol/L, indicating a favorable safety margin for potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been investigated for its ability to inhibit tumor growth in vitro and in vivo. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential efficacy against various bacterial strains. Preliminary studies have demonstrated that it possesses inhibitory effects on gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Pharmacological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of enzyme activities and interaction with cellular receptors. It is believed to act on specific targets within the cell, disrupting critical pathways involved in cell proliferation and survival .
Case Study: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in animal models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. These findings support the notion that this compound could be further developed into a therapeutic agent for cancer treatment .
Structure-Activity Relationship (SAR) Studies
Analogs and Derivatives
The structure of this compound has been modified to create various analogs with enhanced biological activity. SAR studies have shown that modifications to the thieno-pyrimidine core can significantly affect the potency and selectivity of the compound against specific targets .
Potential Applications in Drug Development
Lead Compound for New Drugs
Given its promising biological activities, this compound serves as a lead compound for further drug development. Its unique structure provides a scaffold for synthesizing new derivatives that may possess improved efficacy and safety profiles .
Future Research Directions
Further research is warranted to explore:
- Optimization of Pharmacokinetic Properties: Enhancing solubility and bioavailability.
- Expanded Biological Testing: Evaluating effects on other disease models.
- Clinical Trials: Assessing safety and efficacy in human subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
Key Findings:
Substituent Position Effects :
- The 2-methoxyphenyl group in the target compound may confer better bioavailability compared to the 4-methoxyphenyl analogue (e.g., ) due to reduced steric hindrance . However, halogenation (e.g., 3-chloro in ) enhances target affinity via hydrophobic interactions .
- Dichlorophenyl substituents () improve antimalarial activity but reduce solubility, whereas methoxy groups balance lipophilicity and solubility .
Tetrahydrobenzothieno-triazolo-pyrimidine derivatives () show broader antimicrobial spectra but lower thermal stability (mp ~180°C vs. 230°C for dihydropyrimidines in ) .
Synthetic Methodology :
- The target compound’s synthesis aligns with methods for and , utilizing K₂CO₃-mediated nucleophilic substitution in acetone . Yields (68–80%) are comparable to analogues, though dichlorophenyl derivatives () require longer reaction times .
Spectroscopic and Analytical Data :
Q & A
Q. What are the key challenges in synthesizing N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including thioacetamide coupling and cyclization. Key challenges include controlling regioselectivity during thieno[3,2-d]pyrimidinone formation and minimizing side reactions (e.g., oxidation of the sulfanyl group). Optimization strategies:
- Use Schlenk techniques to exclude moisture/oxygen for sulfur-containing intermediates .
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical triad :
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY for spin-spin coupling (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thienopyrimidinone protons at δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. What crystallographic features influence the compound’s conformational stability and intermolecular interactions?
- Methodological Answer : X-ray diffraction reveals:
- Intramolecular N–H⋯N hydrogen bonds between the acetamide NH and pyrimidinone N, stabilizing a folded conformation .
- Intermolecular π-π stacking between thieno[3,2-d]pyrimidinone and methoxyphenyl rings (distance: 3.5–3.8 Å) .
- Torsional angles : The sulfanyl bridge adopts a gauche conformation (θ = 65–75°), impacting solubility .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-response profiling : Use IC50 values from enzymatic assays (e.g., kinase inhibition) and correlate with cellular viability (MTT assays) .
- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to mitigate solvent interference .
- Metabolite screening : Identify active/degraded metabolites via LC-MS to explain off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the thieno[3,2-d]pyrimidinone core?
- Methodological Answer : Focus on:
- Isosteric replacements : Substitute the sulfanyl group with sulfone or phosphonate to modulate electron density .
- Substituent variation : Modify the 2-methylpropyl group to bulkier tert-butyl or polar groups (e.g., hydroxyethyl) to probe steric/electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase) .
Q. How can researchers resolve spectral overlaps in NMR for structurally similar analogs?
- Methodological Answer : Apply:
- 2D NMR techniques : NOESY to distinguish spatial proximity of methoxyphenyl and thienopyrimidinone protons .
- Isotopic labeling : Synthesize 13C-labeled analogs to track carbonyl carbons in acetamide and pyrimidinone groups .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) causing peak broadening .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
